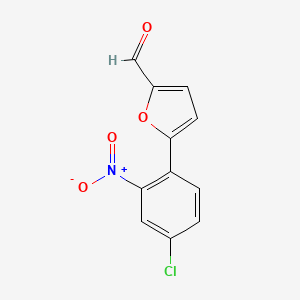

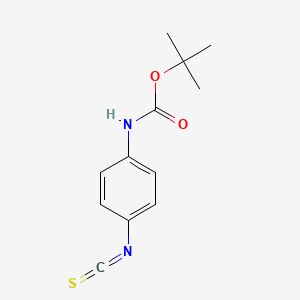

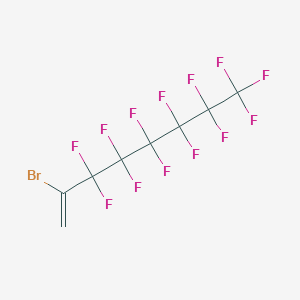

![molecular formula C15H14O3 B1597526 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-73-9](/img/structure/B1597526.png)

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid

Descripción general

Descripción

“2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the molecular weight of 242.27 . It is also known as 2-BIPHENYL-(3’-METHOXY)ACETIC ACID .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of boron reagents, which have been developed with properties tailored for application under specific coupling conditions . Another method involves the palladium-catalyzed thioallylation method .Molecular Structure Analysis

The molecular structure of “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings and an acetic acid group attached to the other .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The specific reactions that “2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid” undergoes would depend on the reaction conditions and the presence of other reactants.Aplicaciones Científicas De Investigación

Pharmacology

Summary of Application

In pharmacology, this compound is explored for its potential therapeutic effects. It’s structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), which suggests it may have analgesic and anti-inflammatory properties.

Methods of Application

The compound is typically synthesized and then tested in vitro and in vivo. It may be administered orally or topically in animal models to assess its pharmacokinetics, bioavailability, and therapeutic efficacy.

Results

While specific data on this compound is limited, structurally similar biphenyl acetic acids have shown effectiveness in reducing inflammation and pain in preclinical studies, with varying degrees of bioavailability and metabolic stability .

Organic Synthesis

Summary of Application

“4-biphenyl-(3’-methoxy)acetic acid” serves as a building block in organic synthesis, particularly in the construction of complex molecules with biphenyl structures, which are common in pharmaceuticals and agrochemicals.

Methods of Application

It’s used in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to create biphenyl linkages. The compound’s carboxylic acid group also allows for further functionalization.

Results

The use of this compound in synthesis often results in high yields of the desired products, showcasing its utility as a versatile intermediate in organic chemistry .

Materials Science

Summary of Application

In materials science, the compound’s biphenyl core is of interest for creating novel materials, such as liquid crystals and organic semiconductors.

Methods of Application

The compound can be polymerized or incorporated into larger molecular frameworks to alter material properties like thermal stability and electronic conductivity.

Results

Research indicates that materials incorporating biphenyl structures exhibit improved performance in electronic devices and displays .

Biochemistry

Summary of Application

Biochemically, “4-biphenyl-(3’-methoxy)acetic acid” may be used to study enzyme-substrate interactions, given its structural similarity to substrates of certain metabolic enzymes.

Methods of Application

The compound is used in enzyme assays to determine inhibition constants and to understand the binding affinity and specificity of enzymes.

Results

The compound has been found to interact with enzymes involved in inflammatory pathways, which could lead to insights into new drug targets .

Analytical Chemistry

Summary of Application

Analytical chemists use “4-biphenyl-(3’-methoxy)acetic acid” as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures.

Methods of Application

It’s used to calibrate instruments and to develop analytical methods due to its distinct chemical signature.

Results

The compound provides reliable and reproducible reference data, aiding in the accurate analysis of pharmaceuticals and environmental samples .

Environmental Science

Summary of Application

This compound’s environmental impact is assessed to ensure safe levels in ecosystems, given its potential use in various consumer products.

Methods of Application

Environmental scientists measure the compound’s presence in water and soil samples to monitor its biodegradability and potential bioaccumulation.

Results

Studies are ongoing to determine the environmental fate of this compound, with a focus on finding safe and sustainable alternatives if necessary .

Neuropharmacology

Summary of Application

This compound is investigated for its potential effects on the central nervous system, particularly in the modulation of neurotransmitter systems.

Methods of Application

Researchers administer the compound to animal models and measure its impact on behavior and neurotransmitter levels using techniques like microdialysis and high-performance liquid chromatography (HPLC).

Results

Preliminary studies suggest that derivatives of this compound may influence the serotonergic and dopaminergic systems, which could have implications for treating neurological disorders .

Chemical Safety and Toxicology

Summary of Application

The safety profile and toxicological effects of “4-biphenyl-(3’-methoxy)acetic acid” are assessed to ensure its safe use in consumer products and pharmaceuticals.

Methods of Application

Toxicological studies involve both in vitro assays and in vivo animal testing to evaluate the compound’s potential cytotoxicity, genotoxicity, and overall safety profile.

Results

Data from these studies help determine safe exposure levels and identify any potential risks associated with the compound’s use .

Molecular Biology

Summary of Application

In molecular biology, the compound is used to study gene expression and protein function, particularly in pathways related to inflammation and pain.

Methods of Application

The compound is applied to cultured cells to observe changes in gene expression using techniques like quantitative PCR and Western blotting.

Results

Findings indicate that the compound can modulate the expression of genes involved in inflammatory responses, providing insights into new therapeutic targets .

Catalysis Research

Summary of Application

“4-biphenyl-(3’-methoxy)acetic acid” is used in catalysis research to develop new catalysts for organic reactions, leveraging its biphenyl structure.

Methods of Application

The compound is incorporated into catalyst systems and tested for its ability to facilitate various chemical reactions, with a focus on improving efficiency and selectivity.

Results

Studies show that catalysts containing biphenyl motifs can enhance reaction rates and yields in organic synthesis .

Computational Chemistry

Summary of Application

Computational models of “4-biphenyl-(3’-methoxy)acetic acid” are created to predict its physical, chemical, and biological properties.

Methods of Application

Advanced computational techniques, such as density functional theory (DFT), are used to simulate the compound’s behavior in different environments and interactions with other molecules.

Results

These models provide valuable predictions that guide experimental research and the design of new compounds with desired properties .

Nanotechnology

Summary of Application

The compound’s unique structure is explored for its potential use in the design and synthesis of nanomaterials and nanodevices.

Methods of Application

Nanotechnologists use “4-biphenyl-(3’-methoxy)acetic acid” to create self-assembling monolayers and nanoparticles with specific functionalities.

Results

Research in this area aims to develop nanomaterials with applications in drug delivery, sensing, and electronics .

Propiedades

IUPAC Name |

2-[4-(3-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCAHCLLXAXLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374842 | |

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid | |

CAS RN |

669713-73-9 | |

| Record name | 3′-Methoxy[1,1′-biphenyl]-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

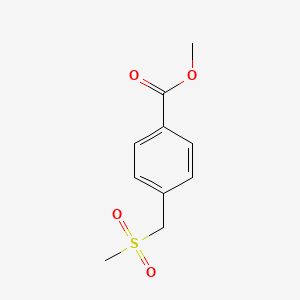

![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)